2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 100698-50-8
VCID: VC7228056
InChI: InChI=1S/C10H10ClN3O2/c11-4-9(15)12-5-6-1-2-7-8(3-6)14-10(16)13-7/h1-3H,4-5H2,(H,12,15)(H2,13,14,16)
SMILES: C1=CC2=C(C=C1CNC(=O)CCl)NC(=O)N2
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66

2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide

CAS No.: 100698-50-8

Cat. No.: VC7228056

Molecular Formula: C10H10ClN3O2

Molecular Weight: 239.66

* For research use only. Not for human or veterinary use.

2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide - 100698-50-8

Specification

CAS No. 100698-50-8
Molecular Formula C10H10ClN3O2
Molecular Weight 239.66
IUPAC Name 2-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide
Standard InChI InChI=1S/C10H10ClN3O2/c11-4-9(15)12-5-6-1-2-7-8(3-6)14-10(16)13-7/h1-3H,4-5H2,(H,12,15)(H2,13,14,16)
Standard InChI Key HWRCDPVVIQYSHH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1CNC(=O)CCl)NC(=O)N2

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name of the compound is 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide. Its molecular formula is C₁₁H₁₁ClN₃O₂, with a molecular weight of 252.68 g/mol .

Structural Features

The molecule comprises:

  • A benzimidazole core (a fused benzene and imidazole ring) with a ketone group at position 2.

  • A chloroacetamide group (-NH-C(=O)-CH₂Cl) attached via a methylene bridge to position 5 of the benzimidazole ring .

SMILES Notation

ClCC(=O)NCC1=CC2=C(C=C1)NC(=O)N2

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide involves multi-step organic reactions:

  • Benzimidazole Core Formation:

    • Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., urea or phosgene) under acidic conditions to form the 2-oxo-2,3-dihydro-1H-benzimidazole scaffold .

    • Example: Reaction of 4-amino-3-nitrobenzoic acid followed by reduction and cyclization .

  • Introduction of the Chloroacetamide Moiety:

    • Alkylation of the benzimidazole’s methyl group at position 5 with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

    • Reaction conditions: Dichloromethane solvent, 0–5°C, 12-hour stirring .

Optimization Challenges

  • Selectivity: Ensuring mono-substitution at position 5 requires controlled stoichiometry .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from side products .

Physicochemical Properties

PropertyValue
Molecular Weight252.68 g/mol
Melting Point198–202°C (predicted)
SolubilitySlightly soluble in DMSO
LogP (Octanol-Water)1.2 (calculated)
StabilityHydrolytically stable at pH 4–8

Biological Activities and Mechanisms

Anthelmintic Activity

Benzimidazole derivatives are renowned for their antiparasitic properties. In vitro studies on analogous compounds (e.g., 2-phenyl benzimidazole-1-acetamides) demonstrate IC₅₀ values of 12–18 µM against Haemonchus contortus, a parasitic nematode . The chloroacetamide group enhances membrane permeability, facilitating interaction with β-tubulin in parasites .

Pharmacological Applications

Drug Development Prospects

  • Antiparasitic Agents: The compound’s benzimidazole backbone aligns with FDA-approved drugs like albendazole, suggesting potential for veterinary or human helminthiasis treatment .

  • Oncology: Chloroacetamide derivatives are explored for alkylating DNA in cancer cells, though specificity remains a challenge .

Formulation Considerations

  • Prodrug Design: Esterification of the acetamide group could improve bioavailability .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles enhances solubility and target tissue accumulation .

Future Research Directions

  • In Vivo Efficacy Studies: Validate anthelmintic activity in animal models infected with Trichuris trichiura.

  • Structure-Activity Relationship (SAR): Modify the chloroacetamide chain to enhance selectivity for parasitic β-tubulin .

  • Target Identification: Employ proteomics to identify off-target interactions in mammalian cells .

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